molecular formula C23H22Cl2N4O5S2 B3010838 Ethyl 4-((4-((4-(2,4-dichlorophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 477569-26-9

Ethyl 4-((4-((4-(2,4-dichlorophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B3010838
CAS No.: 477569-26-9
M. Wt: 569.47
InChI Key: ZWAHHFWGWLEFFJ-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Synthesis Analysis

Thiazoles can be synthesized through a variety of methods. For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .


Chemical Reactions Analysis

The chemical reactions of thiazoles can be influenced by the substituents at position-2 and -4, which may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Physical and Chemical Properties Analysis

Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Antimicrobial and Antiurease Activities

Ethyl piperazine-1-carboxylates, including derivatives similar to the chemical , have been investigated for their antimicrobial and antiurease activities. Some derivatives were found to possess good to moderate antimicrobial activity against various microorganisms. Notably, two compounds exhibited antiurease activity, and four displayed antilipase activity (Başoğlu et al., 2013).

Anticancer Potential

Research has also delved into the anticancer properties of related compounds. Specifically, polyfunctional substituted 1,3-thiazoles with a piperazine substituent demonstrated significant efficacy in vitro against various cancer cell lines, including lung, kidney, breast, and prostate cancer, as well as leukemia and melanoma (Turov, 2020).

Tuberculosis Treatment

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, resembling the chemical structure in focus, have been synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis. One particular compound showed notable activity against all test strains and was not cytotoxic at a specific concentration (Jeankumar et al., 2013).

Antibacterial Properties

Some acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, related to the chemical structure of interest, were synthesized and evaluated for their antibacterial potentials. One compound, in particular, demonstrated significant inhibitory effects on various bacterial strains (Iqbal et al., 2017).

Future Directions

The future directions in the research of thiazoles could involve the design and structure–activity relationship of bioactive molecules . Further studies could also focus on developing thiazole derivatives with improved biological activities and lesser side effects.

Properties

IUPAC Name

ethyl 4-[4-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N4O5S2/c1-2-34-23(31)28-9-11-29(12-10-28)36(32,33)17-6-3-15(4-7-17)21(30)27-22-26-20(14-35-22)18-8-5-16(24)13-19(18)25/h3-8,13-14H,2,9-12H2,1H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAHHFWGWLEFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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